molecular formula C8H18Cl2N2S B1434083 (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride CAS No. 666852-87-5

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Cat. No.: B1434083
CAS No.: 666852-87-5
M. Wt: 245.21 g/mol
InChI Key: XETVELRYQVEVGK-JZGIKJSDSA-N
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Description

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride typically involves the reaction of pyrrolidine derivatives with thiomorpholine under specific conditions. One common method includes the use of catalysts to facilitate the reaction, ensuring high yield and purity. The reaction conditions often involve controlled temperatures and pH levels to optimize the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another, typically using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide
  • 2-Methoxyphenyl isocyanate

Uniqueness

(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is unique due to its specific combination of pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVELRYQVEVGK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CCSCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
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(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
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(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
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(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
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(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
Reactant of Route 6
(S)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

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